molecular formula C20H18IN3O2 B15016328 N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15016328
M. Wt: 459.3 g/mol
InChI Key: PBYFASFNMDQSEC-FSJBWODESA-N
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Description

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both iodine and naphthalene moieties, which confer distinct chemical and biological properties. The iodine atom can participate in specific interactions, while the naphthalene ring enhances the compound’s aromaticity and stability.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18IN3O2

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H18IN3O2/c1-26-19-10-9-14(11-17(19)21)12-23-24-20(25)13-22-18-8-4-6-15-5-2-3-7-16(15)18/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

PBYFASFNMDQSEC-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)I

Origin of Product

United States

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